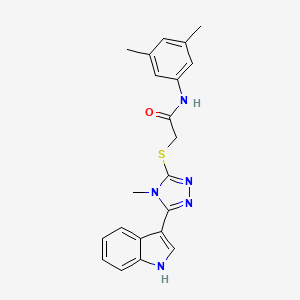

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5OS/c1-13-8-14(2)10-15(9-13)23-19(27)12-28-21-25-24-20(26(21)3)17-11-22-18-7-5-4-6-16(17)18/h4-11,22H,12H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBHWSHDMKDLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide , often referred to as a triazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of recent literature.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 385.5 g/mol. The structure features an indole moiety linked to a triazole ring via a thioether bond, which is critical for its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Studies indicate that similar triazole compounds can achieve Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against resistant bacterial strains .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 2-((5-(1H-indol-3-yl)... | Staphylococcus aureus | 0.125 |

| 1,2,4-Triazole derivative X | Escherichia coli | 0.250 |

| 1,2,4-Triazole derivative Y | Pseudomonas aeruginosa | 0.500 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). For instance, one study reported an IC50 value of 6.2 μM for HCT-116 cells and 27.3 μM for T47D cells . This suggests that the compound could be a candidate for further development in cancer therapy.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (Colon Carcinoma) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

| MCF-7 (Breast Cancer) | Not tested |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways. The triazole ring is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various drugs and endogenous compounds . Additionally, the indole moiety may contribute to its interaction with biological targets due to its planar structure and ability to engage in π-stacking interactions.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of triazole derivatives:

- Case Study on Antimicrobial Efficacy : A study tested various triazole compounds against MRSA strains, demonstrating that certain derivatives had enhanced activity compared to standard antibiotics like vancomycin .

- Case Study on Anticancer Properties : Research focused on the synthesis and evaluation of indole-triazole hybrids showed that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, indicating their potential as novel anticancer agents .

Comparison with Similar Compounds

Oxadiazole vs. Triazole Derivatives

Compounds like N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () replace the triazole with an oxadiazole. While both heterocycles enhance metabolic stability, oxadiazoles exhibit stronger electron-withdrawing effects, which may alter electronic properties and binding affinities. For example, the C=O stretching frequency in oxadiazole derivatives (1671 cm⁻¹, IR) is distinct from triazole C=N/C-S vibrations (~1600 cm⁻¹) .

Thiadiazole-Based Analogs

Thiadiazole derivatives, such as N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (), show lower yields (70–80%) compared to triazole syntheses (often >85%) due to the instability of thiadiazole intermediates under reflux conditions .

Substituent Variations

Aryl Group Modifications

The 3,5-dimethylphenyl group in the target compound contrasts with N-(2-nitrophenyl) or N-(3-nitrophenyl) analogs (). Nitro groups introduce strong electron-withdrawing effects, reducing lipophilicity (logP values decrease by ~0.5–1.0) but enhancing π-π stacking in receptor binding. For example, 6b () shows a nitro-substituted aryl group with a distinct $^{1}\text{H}$-NMR signal at δ 8.61 ppm for the aromatic proton .

Indole Positioning

Compounds like 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol () position the indole moiety at the methylene bridge rather than directly on the triazole.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide, and what experimental conditions optimize yield?

- Answer : The compound can be synthesized via a multi-step approach involving cyclization of 1,2,4-triazole precursors followed by thioetherification. For example, refluxing intermediates with sodium acetate in acetic acid (3–5 hours) under controlled pH is critical to avoid side reactions. Recrystallization from DMF/acetic acid mixtures improves purity . Yield optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, stoichiometry, and solvent ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the indole and triazole moieties. Key signals include:

- ¹H NMR : Aromatic protons (δ 6.95–7.50 ppm for indole and dimethylphenyl groups), NH resonance (δ ~4.16 ppm), and methyl groups (δ ~2.50 ppm) .

- EIMS : Molecular ion peaks (e.g., m/z 189 for indole fragments) and fragmentation patterns validate structural integrity .

Q. What preliminary biological activity data exist for this compound, and how should researchers design assays to validate these findings?

- Answer : Analogous 1,2,4-triazole derivatives exhibit antimicrobial and antifungal activity, particularly when methoxy or indole substituents are present . Researchers should use standardized MIC (Minimum Inhibitory Concentration) assays against Staphylococcus aureus and Candida albicans, with positive controls (e.g., fluconazole) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of substituents on pharmacological activity?

- Answer : SAR analysis should focus on varying substituents at the triazole (e.g., methyl vs. hydroxy groups) and acetamide (e.g., dimethylphenyl vs. chlorophenyl) positions. Computational tools like molecular docking can predict binding affinity to target enzymes (e.g., fungal CYP51), while in vitro assays correlate these predictions with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported activity data for structurally similar 1,2,4-triazole derivatives?

- Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, solvent polarity). Meta-analysis of literature data combined with standardized re-testing under controlled conditions (e.g., CLSI guidelines) can identify critical variables. For example, solubility in DMSO vs. aqueous buffers significantly impacts observed activity .

Q. How can reaction engineering principles improve the scalability of synthesis while maintaining enantiomeric purity?

- Answer : Membrane separation technologies (e.g., nanofiltration) and continuous-flow reactors enhance purity by minimizing side products. Computational fluid dynamics (CFD) models optimize mixing efficiency and temperature gradients, critical for preserving stereochemistry during scale-up .

Q. What computational methods are recommended for predicting toxicity and metabolic pathways of this compound?

- Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to predict acute toxicity (e.g., LD₅₀) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) software like SwissADME. Molecular dynamics simulations can map hepatic metabolism pathways, identifying potential cytochrome P450 interactions .

Q. How should researchers design experiments to assess synergistic effects with existing antimicrobial agents?

- Answer : Employ checkerboard assays to determine fractional inhibitory concentration indices (FICIs). For example, combining the compound with fluconazole at sub-inhibitory concentrations can reveal synergy (FICI ≤0.5) or antagonism (FICI >4). Statistical validation via ANOVA ensures robustness .

Methodological Resources

- Experimental Design : Use DoE (e.g., Box-Behnken design) to optimize synthesis parameters with minimal experimental runs .

- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

- Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral and assay data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.